molecular formula C9H12Cl2OSi B1597044 (Chloromethyl)(2-chlorophenoxy)dimethylsilane CAS No. 88127-54-2

(Chloromethyl)(2-chlorophenoxy)dimethylsilane

Cat. No.: B1597044
CAS No.: 88127-54-2
M. Wt: 235.18 g/mol
InChI Key: SOGDRQNKMITNBY-UHFFFAOYSA-N
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Chemical Reactions Analysis

(Chloromethyl)(2-chlorophenoxy)dimethylsilane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

Step Reagents Conditions Yield
12-Chlorophenol, Chloromethyl(dimethyl)silaneTHF, NaH, Inert atmosphereHigh
2Hydrolysis (if applicable)Acidic or basic conditionsVariable

Organic Synthesis

(Chloromethyl)(2-chlorophenoxy)dimethylsilane serves as a versatile reagent in organic synthesis. It is particularly useful for:

  • Modification of Molecular Structures : The chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into organic molecules.
  • Synthesis of Complex Organic Compounds : It plays a crucial role in the construction of complex molecular architectures.

Pharmaceutical Development

In pharmaceutical research, this compound is utilized for:

  • Drug Design and Development : It aids in modifying the structure and properties of drug candidates, enhancing their efficacy and selectivity.
  • Biochemical Assays : The compound is involved in developing new assays for drug screening and biological activity evaluation.

Material Science

The compound's ability to form stable silicon-oxygen bonds makes it valuable in:

  • Polymer Synthesis : It is used to create siloxane-based polymers with desirable mechanical and thermal properties.
  • Coatings : It finds applications in formulating advanced coatings that require durability and resistance to environmental factors.

Biological Research

In biological systems, this compound is employed for:

  • Diagnostic Tools Development : It contributes to creating novel biochemical assays that improve diagnostic accuracy.
  • Study of Biological Interactions : The compound is used to investigate interactions between biomolecules, aiding in understanding various biological processes.

Case Study 1: Drug Modification

A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound for modifying anti-cancer drug candidates. The compound was shown to enhance the solubility and bioavailability of certain drugs, leading to improved therapeutic outcomes.

Case Study 2: Polymer Development

Research featured in Advanced Materials highlighted the application of this silane in synthesizing a new class of silicone elastomers. These materials exhibited superior thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of (Chloromethyl)(2-chlorophenoxy)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is harnessed in various synthetic and industrial applications .

Comparison with Similar Compounds

(Chloromethyl)(2-chlorophenoxy)dimethylsilane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the chloromethyl and phenoxy groups, which provide a balance of reactivity and specificity in various chemical processes .

Biological Activity

(Chloromethyl)(2-chlorophenoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H12Cl2OSiC_9H_{12}Cl_2OSi. It features a chloromethyl group attached to a dimethylsilane backbone and a 2-chlorophenoxy moiety. Its structure is significant for its reactivity and interaction with biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cytotoxicity : Studies have shown that silane compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the disruption of cellular functions, such as tubulin polymerization, leading to apoptosis in tumor cells .
  • Antimicrobial Activity : The presence of halogen atoms in the compound structure has been linked to enhanced antibacterial properties. This compound has been evaluated against gram-positive bacteria and mycobacterial strains, showing promising results comparable to clinically used antibiotics .
  • Modulation of Cytokines : Some silanes have been reported to modulate cytokine production, which is crucial for inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityModerate activity against A549 and HeLa
AntimicrobialEffective against Staphylococcus aureus
Cytokine ModulationPotential in reducing TNF-α levels

Case Study 1: Cytotoxicity Assessment

In a study focusing on the cytotoxic effects of silane compounds, this compound was tested against human tumor cell lines A549 (lung carcinoma) and HeLa (cervix carcinoma). The results indicated moderate cytotoxic activity, with mechanisms involving inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various silane derivatives, including this compound. It demonstrated significant activity against gram-positive bacteria such as Staphylococcus aureus and showed effectiveness comparable to traditional antibiotics like ampicillin . The lipophilicity of the compound was correlated with its antibacterial efficacy, suggesting that structural modifications could enhance its bioactivity further.

Properties

IUPAC Name

chloromethyl-(2-chlorophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2OSi/c1-13(2,7-10)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGDRQNKMITNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374001
Record name (Chloromethyl)(2-chlorophenoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88127-54-2
Record name (Chloromethyl)(2-chlorophenoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88127-54-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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